N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic organic compound. It belongs to the class of heterocyclic compounds, characterized by the presence of a thieno[3,2-d]pyrimidine core. Compounds of this nature often exhibit a range of biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis. A typical route might involve the initial formation of the thieno[3,2-d]pyrimidine core followed by the introduction of the ethyl linker and the final attachment of the pyrrole-2-carboxamide group. Conditions may vary, but common steps include:
Formation of Thieno[3,2-d]pyrimidine Core: : Starting with thiophene, various reactions such as nitration, reduction, and cyclization may be employed.
Introduction of the Ethyl Linker: : Using reagents like ethylene glycol or its derivatives.
Attachment of Pyrrole-2-Carboxamide: : Final steps often involve amidation reactions using 1-methyl-1H-pyrrole-2-carboxylic acid or its derivatives under coupling conditions.
Industrial Production Methods: Industrial-scale synthesis may utilize continuous flow reactors to ensure efficiency and scalability. Solvent selection and optimization of reaction conditions are crucial to maximize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the pyrrole moiety.
Reduction: : Selective reduction can modify the thieno[3,2-d]pyrimidine core.
Substitution: : Various nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Using halogens or other electrophilic reagents for aromatic substitutions.
Major Products Formed: These reactions may yield a variety of derivatives with modified biological or chemical properties, aiding in structure-activity relationship (SAR) studies.
Scientific Research Applications
Chemistry: : Utilized in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. Biology : Investigated for interactions with biological macromolecules such as enzymes and receptors. Medicine Industry : Used as an intermediate in the synthesis of more complex molecules for agrochemicals or pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. The exact mechanism often involves binding to the active site or allosteric site, inducing conformational changes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other thieno[3,2-d]pyrimidine derivatives, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide exhibits unique properties due to its specific substitutions and linker.
List of Similar Compounds
Thieno[3,2-d]pyrimidine derivatives
Pyrrole-2-carboxamide derivatives
Compounds with similar ethyl linkers and heterocyclic cores
And there you have it—a detailed dive into this compound! What's your main interest in this compound?
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-17-6-2-3-10(17)12(19)15-5-7-18-13(20)11-9(4-8-22-11)16-14(18)21/h2-4,6,8H,5,7H2,1H3,(H,15,19)(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKFJELCKISWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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